molecular formula C14H13N3OS B2476114 N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207039-41-5

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2476114
CAS No.: 1207039-41-5
M. Wt: 271.34
InChI Key: YGCAALZARXFKOG-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1-benzothiophene-5-carboxylic acid with 1,4-dimethyl-1H-pyrazole-5-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to provide rapid and efficient access to benzothiophene derivatives . This method involves the irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or potassium tert-butoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of the benzothiophene and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-9-8-15-17(2)13(9)14(18)16-11-3-4-12-10(7-11)5-6-19-12/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCAALZARXFKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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